molecular formula C15H10N2O4S B5596455 (E)-2-(benzenesulfonyl)-3-(2-nitrophenyl)prop-2-enenitrile

(E)-2-(benzenesulfonyl)-3-(2-nitrophenyl)prop-2-enenitrile

Cat. No.: B5596455
M. Wt: 314.3 g/mol
InChI Key: ZUBDBAMTPWGDFY-GXDHUFHOSA-N
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Description

(E)-2-(benzenesulfonyl)-3-(2-nitrophenyl)prop-2-enenitrile is an organic compound that features a benzenesulfonyl group and a nitrophenyl group attached to a prop-2-enenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzenesulfonyl)-3-(2-nitrophenyl)prop-2-enenitrile typically involves the reaction of benzenesulfonyl chloride with a suitable precursor containing the nitrophenyl and prop-2-enenitrile moieties. Common reaction conditions may include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(benzenesulfonyl)-3-(2-nitrophenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition or as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-2-(benzenesulfonyl)-3-(2-nitrophenyl)prop-2-enenitrile would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(benzenesulfonyl)-3-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with the nitro group in a different position.

    (E)-2-(benzenesulfonyl)-3-(2-aminophenyl)prop-2-enenitrile: Similar structure but with an amino group instead of a nitro group.

Uniqueness

(E)-2-(benzenesulfonyl)-3-(2-nitrophenyl)prop-2-enenitrile is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with other molecules. This uniqueness can be leveraged in designing specific reactions or applications where the position of the nitro group is crucial.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(2-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S/c16-11-14(22(20,21)13-7-2-1-3-8-13)10-12-6-4-5-9-15(12)17(18)19/h1-10H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBDBAMTPWGDFY-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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